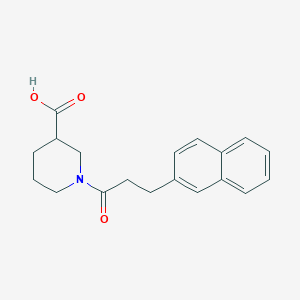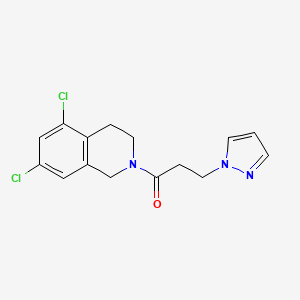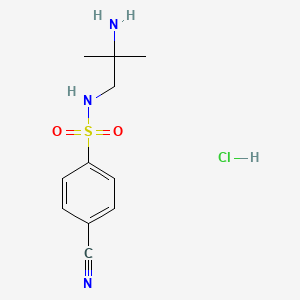![molecular formula C16H17N3O3 B7640155 2-[(1-Benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7640155.png)
2-[(1-Benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid, also known as PAC-1, is a small molecule that has been found to have potential anticancer properties. It was first synthesized in 2005 by researchers at the University of Illinois at Urbana-Champaign. Since then, it has been the subject of numerous scientific studies, which have explored its mechanism of action, biochemical and physiological effects, and potential applications in cancer research.
Wirkmechanismus
The exact mechanism of action of 2-[(1-Benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid is not fully understood, but it is believed to work by targeting a protein called procaspase-3, which is involved in the regulation of apoptosis. This compound has been found to activate procaspase-3, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anticancer properties, this compound has been found to have other biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. It has also been found to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[(1-Benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid is that it is a small molecule, which makes it relatively easy to synthesize and study in the laboratory. However, its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, more research is needed to determine its safety and efficacy in vivo, or in living organisms.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(1-Benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid. One area of focus could be the development of new analogs or derivatives of this compound that have improved efficacy and safety profiles. Another area of focus could be the identification of biomarkers that can predict which patients are most likely to benefit from this compound therapy. Finally, more research is needed to determine the optimal dosing and administration schedule for this compound in human clinical trials.
Synthesemethoden
The synthesis of 2-[(1-Benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid involves several steps, including the reaction of 1-benzylpyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with cyclopropylamine to produce the cyclopropylamide intermediate, which is then treated with sodium hydride and acetic anhydride to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-[(1-Benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid has been shown to have potential anticancer properties, particularly in the treatment of glioblastoma, a type of brain cancer. It has been found to induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unaffected. This makes it a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
2-[(1-benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-15(21)11-19(14-6-7-14)16(22)13-8-17-18(10-13)9-12-4-2-1-3-5-12/h1-5,8,10,14H,6-7,9,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFBFQGWPDFLHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC(=O)O)C(=O)C2=CN(N=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4,5-dimethyl-1,2,4-triazol-3-yl)-N-[(5-ethylfuran-2-yl)methyl]-1-phenylmethanamine](/img/structure/B7640072.png)
![N-[1-(4-bromopyrazol-1-yl)propan-2-yl]-3,3,3-trifluoropropan-1-amine](/img/structure/B7640084.png)
![Cyclopentyl-[3-[1-(2,4-dimethoxyphenyl)ethylamino]pyrrolidin-1-yl]methanone](/img/structure/B7640086.png)
![1-[2-(2-Thiophen-2-yl-1,3-oxazol-4-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7640100.png)
![N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]-1-pyridin-4-ylmethanamine](/img/structure/B7640123.png)
![1-[3-(4-Methyl-1,3-thiazol-2-yl)benzoyl]piperidine-3-carboxylic acid](/img/structure/B7640128.png)



![3-[[3-(2-Methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid](/img/structure/B7640146.png)
![1-(2-Chlorophenyl)-3-[methyl([1,2,4]triazolo[4,3-a]pyrazin-8-yl)amino]pyrrolidin-2-one](/img/structure/B7640148.png)


![2-[[2-(Furan-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid](/img/structure/B7640176.png)